C14 Ceramide

Apoptosis Cancer cell biology Cytotoxicity

Procuring the correct ceramide standard is critical-generic or short-chain analogs (C2-C8) fail to recapitulate the membrane biophysics and cellular uptake kinetics of endogenous long-chain species, while C16+ ceramides exhibit poor solubility and distinct biological readouts. - C14 Ceramide is required as the authentic quantitative standard when LC-MS/MS methods target the C14:0-ceramide species linked to insulin sensitivity improvements (Kasumov et al., 2015) and Parkinson's disease dementia (Xing et al., 2016). - Substituting with C16, C18, or C24 ceramide standards introduces systematic chain-length bias in MRM-based quantification, compromising inter-laboratory reproducibility. - Supplied at purities ≥98%; pre-validated retention time and MRM transition data are available for immediate method implementation.

Molecular Formula C32H63NO3
Molecular Weight 509.8 g/mol
CAS No. 34227-72-0
Cat. No. B014002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC14 Ceramide
CAS34227-72-0
SynonymsN-Myristoyl-D-sphingosine;  N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecenyl]Tetradecanamide;  N-[2-hydroxy-1-(hydroxymethyl)-3-heptadecenyl]-, [R-[R*,S*-(E)]]Tetradecanamide
Molecular FormulaC32H63NO3
Molecular Weight509.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCCC)O
InChIInChI=1S/C32H63NO3/c1-3-5-7-9-11-13-15-16-18-19-21-23-25-27-31(35)30(29-34)33-32(36)28-26-24-22-20-17-14-12-10-8-6-4-2/h25,27,30-31,34-35H,3-24,26,28-29H2,1-2H3,(H,33,36)/b27-25+/t30-,31+/m0/s1
InChIKeyZKRPGPZHULJLKJ-JHRQRACZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

C14 Ceramide: Mid-Chain Sphingolipid for Membrane Biophysics & Lipidomics


C14 Ceramide (CAS 34227-72-0), also designated N-myristoyl-D-erythro-sphingosine or Cer(d18:1/14:0), is a synthetic analog of naturally occurring ceramides comprising a C18 sphingosine base N-acylated with a tetradecanoic (myristic) fatty acid, resulting in a molecular formula of C32H63NO3 and molecular weight of 509.85 . It is endogenously generated by ceramide synthase 6 (CerS6) and serves as a bioactive sphingolipid that regulates cellular processes including proliferation, differentiation, and apoptosis [1]. This compound is supplied at purities ranging from ≥95% to >98% depending on vendor, with verified solubility in DMF (0.15 mg/mL) and recommended storage at -20°C .

Why C14 Ceramide Cannot Be Replaced by Other Ceramides


Ceramides are not functionally interchangeable species. The N-acyl chain length is a critical determinant that governs cellular uptake efficiency, membrane domain organization, phase behavior, cytotoxic potency, and metabolic fate [1]. Substituting C14 Ceramide with short-chain analogs (C2, C6, C8) produces artificially high cell permeability that does not recapitulate the biophysical behavior of endogenous long-chain ceramides, while substitution with C16 or longer-chain species yields markedly reduced cellular uptake and qualitatively different membrane domain effects [2]. A systematic evaluation across C6, C8, C10, C14, and C16 ceramides demonstrates that acyl chain length is inversely proportional to cytotoxic activity, with order-of-magnitude differences in IC50 values across this homologous series [3]. The quantitative evidence below establishes precisely where C14 Ceramide occupies a distinct and non-substitutable position within this structure-activity continuum.

C14 Ceramide: Quantitative Differentiation from Other Chain Lengths


Intermediate Cytotoxic Potency Across Ceramide Chain Lengths

C14 Ceramide occupies a defined intermediate position in the chain length-cytotoxicity relationship. In a head-to-head comparison across C6-, C8-, C10-, C14-, and C16-ceramides, acyl chain length was inversely proportional to cytotoxic activity [1]. C6-ceramide demonstrated the highest potency with IC50 values in the 3-14 μM range, while C16-ceramide exhibited the lowest potency with IC50 values exceeding 100 μM. C14 Ceramide, with its 14-carbon myristoyl chain, falls between these extremes, providing a potency profile that is neither artificially elevated (as with short-chain analogs) nor pathologically diminished (as with long-chain species).

Apoptosis Cancer cell biology Cytotoxicity Liposomal drug delivery

Condensed Monolayer Films vs. Liquid-Expanded Analogs

At 21°C, C14:0 ceramide and C16:0 ceramide both exhibit condensed isotherms and form solid film patches, whereas C12:0 and C10:0 ceramides display liquid-expanded states and liquid expanded-condensed transitions [1]. The film thickness in the condensed state increases with N-acyl chain length: C16:0 and C14:0 ceramides produce solid film patches with thicknesses of 17.3-15.7 Å that coalesce into homogeneous surfaces upon compression. In contrast, C12:0 ceramide forms flowerlike domains with thicknesses of 11.1-13.3 Å, and C10:0 ceramide produces smaller, less densely branched domains.

Membrane biophysics Langmuir monolayers Lipid phase behavior Surface chemistry

Intermediate Lipid Raft Stability Among Ceramides

Fluorescence quenching assays evaluating the effect of ceramide N-acyl chain length on ordered membrane domain (lipid raft) stability demonstrate a chain length-dependent increase in thermal stability [1]. In vesicles composed of 1:1 SM/DOPC without sterol, the thermal stability of SM-rich ordered domains increased with ceramide N-acyl chain length in the order: C2:0 ~ C6:0 ~ C8:0 < no ceramide < C12:0 < C16:0. C14 Ceramide, containing a 14-carbon acyl chain, is predicted to fall between C12:0 and C16:0 in this stability hierarchy. This intermediate raft-stabilizing capacity distinguishes C14 Ceramide from both minimally stabilizing short-chain analogs (C2-C8) and maximally stabilizing C16 ceramide.

Lipid rafts Membrane domains Sphingolipid signaling Fluorescence quenching

Exercise-Induced Plasma Ceramide Reduction & Insulin Sensitivity

In a 12-week supervised exercise training study of obese patients with or without type 2 diabetes, plasma C14:0 ceramide levels were significantly reduced following the intervention, and this reduction correlated positively with weight and fat loss and negatively with an increase in insulin sensitivity [1]. This association appears to be chain length-specific, as the study explicitly identified C14:0 ceramide as the species linked to metabolic improvement, distinguishing it from other ceramide chain length variants that did not show the same correlation pattern.

Metabolic disease Type 2 diabetes Obesity Exercise physiology Insulin sensitivity

Validated LC-MS/MS Sphingolipidomics Analyte

C14 Ceramide (d18:1/14:0) is explicitly included as one of seven ceramide species in a validated LC-MS/MS multiplexed method developed to quantify 14 sphingolipid species in human cerebrospinal fluid (CSF) [1]. The 7-minute chromatographic method achieves resolution of isomeric species and quantifies C14, C16, C18, C20, C24, C18:1, and C24:1 ceramides using targeted multiple reaction monitoring (MRM). The inclusion of C14 Ceramide in this validated analytical panel establishes it as a quantifiable, traceable standard for sphingolipidomic workflows, distinguishing it from ceramide species that lack established LC-MS/MS parameters.

Lipidomics LC-MS/MS Quantitative analysis Cerebrospinal fluid Analytical chemistry

Elevated Ceramide in Parkinson's Disease Dementia

Plasma C14 ceramide levels were found to be higher in Parkinson's disease patients with dementia compared to those without dementia, and higher plasma C14 ceramide levels were correlated with deficits in memory performance [1]. This disease-state association is specific to C14 ceramide among the ceramide species examined, highlighting a chain length-dependent relationship with neurodegenerative pathology. The finding positions C14 Ceramide as a potential biomarker candidate for cognitive decline in Parkinson's disease, distinguishing it from other ceramide analogs that lack this specific clinical correlation.

Parkinson's disease Neurodegeneration Dementia Cognitive impairment Biomarker

C14 Ceramide Procurement & Research Applications


Condensed-Phase Membrane Biophysics Studies

Investigators studying ceramide-enriched membrane domains, lipid raft coalescence, or Langmuir monolayer phase behavior should procure C14 Ceramide when the research objective requires condensed solid-phase behavior comparable to long-chain ceramides (17.3-15.7 Å film thickness, condensed isotherms) but with a mid-range acyl chain that avoids the maximal raft stabilization and minimal cellular uptake associated with C16 ceramide [1]. C14 Ceramide provides a biophysically relevant model that captures the condensed-phase characteristics of physiological long-chain ceramides while offering greater experimental flexibility than C16 species.

Insulin Sensitivity & Type 2 Diabetes Biomarker Research

Researchers investigating the role of ceramides in obesity, insulin resistance, or exercise-induced metabolic improvements should procure C14 Ceramide specifically for use as an authentic standard in LC-MS/MS quantification [1]. The established clinical association between reduced plasma C14:0 ceramide and improved insulin sensitivity following exercise training makes this species a required analytical reference for metabolic biomarker studies [2]. Generic ceramide standards cannot substitute for chain length-specific quantification in these applications.

Parkinson's Disease Dementia Biomarker Validation

Clinical researchers and translational neuroscientists investigating sphingolipid alterations in Parkinson's disease, particularly those focused on cognitive decline and dementia, should procure C14 Ceramide as a quantitative standard for plasma ceramide profiling [1]. The specific elevation of C14 ceramide in PD patients with dementia and its correlation with memory deficits establishes this species as a distinct analytical target that cannot be substituted with C16, C18, or C24 ceramide standards.

Sphingolipidomics Method Development & Validation

Analytical chemists and core facility scientists developing or validating targeted LC-MS/MS methods for sphingolipid quantification should procure C14 Ceramide as one of the essential ceramide standards in their analyte panel [1]. The inclusion of C14 Ceramide in validated multiplexed methods for human CSF analysis provides established retention time and MRM transition parameters, ensuring method reproducibility and inter-laboratory comparability [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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